Bienvenue dans la boutique en ligne BenchChem!

Eurycomalactone

cytotoxicity quassinoid cancer

Eurycomalactone is the most potent cytotoxic agent among 24 E. longifolia quassinoids and a validated benchmark for NF-κB inhibition (IC50 = 0.5 μM). Its unique 6α-hydroxy-5,6-dehydro scaffold confers superior HeLa cervical cancer cell potency over eurycomanone, making it essential for AKT/NF-κB signaling and cisplatin-resistance studies. Substituting with crude extracts or alternative quassinoids compromises assay validity. For reproducible, target-specific research, specify high-purity (≥98%) eurycomalactone.

Molecular Formula C19H24O6
Molecular Weight 348.4 g/mol
Cat. No. B8087315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurycomalactone
Molecular FormulaC19H24O6
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O
InChIInChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8?,9-,12+,13-,14+,15+,16+,18-,19-/m0/s1
InChIKeyOGHYZHNTIINXEO-AYSHMPBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eurycomalactone (CAS 23062-24-0) Quassinoid Procurement Guide: Primary Pharmacology and Chemical Identity


Eurycomalactone is a C-19 quassinoid diterpenoid isolated from the roots and stems of Eurycoma longifolia Jack [1]. It exhibits potent NF-κB inhibitory activity (IC50 = 0.5 μM) in a TNF-α-induced luciferase reporter assay using HEK293 cells [2]. Its molecular formula is C19H24O6, with a molecular weight of 348.39 g/mol, and it is characterized by a tetracyclic scaffold featuring a 6α-hydroxy-5,6-dehydro moiety [1].

Why Eurycomalactone Cannot Be Interchanged with Other Eurycoma longifolia Quassinoids


Quassinoids from Eurycoma longifolia, including eurycomanone and 13α,21-dihydroeurycomanone, share a common biosynthetic origin but exhibit divergent pharmacological profiles. Direct comparative in vitro studies reveal that eurycomalactone and eurycomanone display distinct cell line-dependent potency hierarchies [1]. For instance, eurycomalactone is more potent than eurycomanone in HeLa cervical cancer cells, but less potent in HT-29 colorectal and A2780 ovarian cancer cells [1]. This differential activity is likely attributable to structural variations, such as the unique 6α-hydroxy-5,6-dehydro system in eurycomalactone [2]. Consequently, substituting eurycomalactone with a crude extract or a different quassinoid is not scientifically valid without quantitative re-validation in the target assay system.

Eurycomalactone Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity, NF-κB Inhibition, and Chemo-Radiosensitization Data


Differential Cytotoxicity of Eurycomalactone vs. Eurycomanone in Human Cancer Cell Lines

Eurycomalactone and eurycomanone, the most studied quassinoid from E. longifolia, were directly compared for their anticancer effects. The IC50 values (mean ± SD) obtained from a 72-hour Sulforhodamine B assay demonstrate a cell line-dependent potency inversion [1].

cytotoxicity quassinoid cancer

Eurycomalactone Exhibits Superior Potency Among 24 E. longifolia Quassinoids

A panel of 24 quassinoids from E. longifolia was screened for cytotoxicity against four cancer cell lines. Eurycomalactone was identified as the most potent compound across all tested lines [1].

cytotoxicity quassinoid cancer

Enhancement of Cisplatin Sensitivity in NSCLC Cells via AKT/NF-κB Inhibition

Eurycomalactone was evaluated for its ability to enhance cisplatin sensitivity in two NSCLC cell lines, A549 and Calu-1. The study reported that eurycomalactone treatment synergistically increased cisplatin-induced apoptosis [1].

chemosensitization NSCLC cisplatin NF-κB

Eurycomalactone Radiosensitizes NSCLC Cells Through G2/M Arrest and Delayed DNA Repair

The effect of eurycomalactone on NSCLC radiosensitivity was investigated in A549 and COR-L23 cells. Eurycomalactone treatment prior to X-irradiation resulted in a synergistic decrease in colony formation [1].

radiosensitization NSCLC DNA repair G2/M arrest

Eurycomalactone Application Scenarios: Targeted Use Cases for Cancer Biology and Pharmacology Research


Investigating Cell Line-Specific Cytotoxicity Mechanisms of Quassinoids

The differential potency of eurycomalactone and eurycomanone in HeLa versus HT-29/A2780 cells, as established in direct head-to-head assays [1], provides a unique tool for dissecting the structural determinants of quassinoid activity. Eurycomalactone's superior potency in HeLa cells makes it the preferred chemical probe for cervical cancer models, whereas eurycomanone may be more suitable for colorectal or ovarian cancer studies. This differential profile can be exploited to study target engagement and resistance mechanisms.

Modeling NF-κB-Dependent Chemoresistance in Non-Small Cell Lung Cancer

Eurycomalactone's demonstrated ability to inhibit AKT/NF-κB signaling and sensitize NSCLC cells to cisplatin [1] positions it as a critical reagent for in vitro and in vivo models of cisplatin resistance. Researchers can use eurycomalactone to dissect the role of the AKT/NF-κB axis in chemoresistance and to validate the therapeutic potential of combining NF-κB inhibitors with standard-of-care chemotherapy.

Elucidating G2/M Checkpoint Control and DNA Damage Response

Eurycomalactone's radiosensitizing effect, mediated through G2/M cell cycle arrest and impaired DNA double-strand break repair [1], makes it a valuable tool for studying cell cycle checkpoints and DNA damage response pathways. It can be used to investigate the mechanistic link between cell cycle regulation and radiosensitivity, and to screen for novel agents that modulate these processes in cancer cells.

Screening for Novel Quassinoid-Based Cancer Therapeutics

Given its established position as the most potent cytotoxic agent among 24 E. longifolia quassinoids [1], eurycomalactone serves as a benchmark standard in high-throughput screening campaigns aimed at discovering synthetic or semi-synthetic quassinoid analogs with improved potency or selectivity. Its defined IC50 values across multiple cell lines provide a reliable reference for hit validation and structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eurycomalactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.